molecular formula C9H9NO2 B14159693 Phenyl ethenylcarbamate CAS No. 34986-54-4

Phenyl ethenylcarbamate

Cat. No.: B14159693
CAS No.: 34986-54-4
M. Wt: 163.17 g/mol
InChI Key: GVBOKQZLJJPVRJ-UHFFFAOYSA-N
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Description

Phenyl Ethenylcarbamate is a carbamate ester compound offered for research and development applications. Carbamates are a significant class of compounds in medicinal chemistry, known for their chemical and proteolytic stability and their ability to serve as key functional groups in active pharmaceutical ingredients and prodrugs . They are commonly investigated as enzyme inhibitors, prodrug forms to protect against first-pass metabolism, and as structural motifs in drugs targeting conditions such as neurodegenerative diseases, cancer, and viral infections . The ethenyl group on the nitrogen atom may present unique reactivity for further chemical synthesis or specific biological interactions. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

34986-54-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

phenyl N-ethenylcarbamate

InChI

InChI=1S/C9H9NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11)

InChI Key

GVBOKQZLJJPVRJ-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Hofmann Rearrangement-Based Methods

The Hofmann rearrangement represents one of the classical approaches that can be adapted for phenyl ethenylcarbamate synthesis. This method involves the conversion of primary carboxamides to carbamates with the loss of one carbon atom. For this compound preparation, this would require:

  • Preparation of an appropriate acrylamide derivative
  • Treatment with oxidizing agents such as iodine(III) reagents, lead tetraacetate, or benzyltrimethylammonium tribromide
  • Rearrangement in the presence of phenol to capture the intermediate isocyanate

While this approach has been successfully employed for various carbamates, the presence of the vinyl functionality presents additional challenges regarding selectivity and stability under the reaction conditions.

Curtius Rearrangement Pathway

The Curtius rearrangement offers another traditional route involving the thermal decomposition of acyl azides to isocyanates. For this compound synthesis, a viable pathway would involve:

  • Preparation of vinyl acyl azide from appropriate precursors
  • Thermal decomposition to generate vinyl isocyanate
  • Reaction with phenol to form the target carbamate

This method has demonstrated effectiveness for various carbamate structures, though careful temperature control is essential to prevent side reactions of the vinyl functionality.

Modern Preparation Methods

Vinyl Carbonate Intermediates

A significant advancement in this compound synthesis involves the use of vinyl carbonates as key intermediates. This approach avoids hazardous reagents like phosgene and organomercury compounds, offering a more environmentally friendly synthetic route.

The method involves preparing vinyl carbonates represented by the formula CH₂=CHOC(O)X₁R₁, where X₁ is oxygen or sulfur and R₁ is a substituted or unsubstituted group. The synthesis proceeds through:

  • Reaction of appropriate precursors with Group IA metal salts (M₁-X₂)
  • Use of phase transfer catalysis in organic solvents
  • Subsequent transformation to form the vinyl carbamate structure

This approach can be modified for N-vinyl carbamate formation through selective reaction pathways and appropriate choice of reagents. The use of crown ethers, particularly 18-crown-6, as phase transfer catalysts has shown significant improvements in reaction efficiency.

Direct Carbamoylation with Activated Carbonates

Direct carbamoylation using activated carbonates represents one of the most practical approaches for this compound synthesis. This method employs various alkoxycarbonylating agents, including:

  • p-Nitrophenyl chloroformate (PNPCOCl)
  • 1,1-Bis[6-(trifluoromethyl)benzotriazolyl] carbonates (BTBC)
  • Di(2-pyridyl) carbonate (DPC)
  • N,N'-Disuccinimidyl carbonate (DSC)

The general synthetic pathway involves:

  • Formation of an activated phenyl carbonate intermediate
  • Reaction with a vinyl amine source under controlled conditions
  • Purification to obtain the desired carbamate

Table 1: Examples of Activated Carbonates for Carbamate Synthesis

Activated Carbonate Structure Reaction Conditions Advantages Limitations References
p-Nitrophenyl chloroformate Structure with p-NO₂-C₆H₄ group Room temperature, TEA, organic solvent High reactivity, good yields Generates p-nitrophenol waste
Di(2-pyridyl) carbonate Structure with two 2-pyridyl groups 20-80°C, TEA or KH, THF Mild conditions, high selectivity Higher cost of reagent
N,N'-Disuccinimidyl carbonate Structure with two succinimidyl groups Room temperature to 50°C, organic solvent Stable intermediates, reliable yields Requires excess amine
Phenyl 4,5-dichloro-6-oxopyridazine carboxylate Complex heterocyclic structure Varied conditions based on substrate High thermal stability, air stability Complex preparation

The carbonyldiimidazole (CDI) coupling approach offers particularly mild reaction conditions and has been successfully employed for similar carbamates. For this compound synthesis, this would involve:

  • Reaction of phenol with carbonyldiimidazole in dichloromethane
  • Addition of vinyl amine or a suitable precursor
  • Controlled reaction conditions to ensure selective formation of the N-vinyl carbamate

One-Pot Synthesis Approaches

One-pot synthesis methods offer streamlined approaches that reduce the number of isolation and purification steps. For this compound, an adapted approach based on methyl N-phenyl carbamate synthesis would involve:

  • Reaction of phenol, urea, and a suitable vinyl amine source
  • Catalysis using metal oxides such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors
  • Staged temperature control, typically starting at 130°C and then elevating to 160°C
  • Continuous removal of ammonia through purge gas to drive the reaction to completion

This approach offers advantages in terms of atom economy and process simplicity, though optimization of reaction conditions is crucial for achieving high selectivity.

Carbon Dioxide Utilization Methods

Environmental considerations have led to increased interest in carbon dioxide utilization for carbamate synthesis. For this compound, this approach would involve:

  • Generation of a carbamate anion through reaction of carbon dioxide with a vinyl amine source
  • Reaction with appropriate phenyl derivatives under controlled conditions
  • Optimization of pressure and temperature parameters

This method has demonstrated effectiveness for various carbamates using cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, with N,N-dimethylformamide (DMF) as the preferred solvent.

Catalytic Systems for Enhanced Efficiency

Catalytic systems play a crucial role in optimizing this compound synthesis, particularly for one-pot approaches and carbon dioxide utilization methods.

Metal Oxide Catalysts

Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have demonstrated high efficiency for carbamate synthesis via dimethyl carbonate aminolysis. For a related compound:

  • Catalysts containing 2.5% cerium showed aminolysis activity with conversion rates of 95.8%
  • Selectivity for the carbamate product reached 81.6%
  • Overall yield achieved 78.2%
  • The catalyst demonstrated excellent recyclability potential

These catalysts operate through both Lewis acid and base sites, facilitating the nucleophilic attack and subsequent transformation to the carbamate structure.

Phase Transfer Catalysis

Phase transfer catalysts, particularly crown ethers like 18-crown-6, have shown significant enhancement of reaction efficiency in vinyl carbonate synthesis. These catalysts facilitate the interaction between organic and inorganic reagents, improving reaction rates and selectivity.

For metal fluoride-mediated reactions, particularly with Group IA metal fluorides such as sodium fluoride, potassium fluoride, and lithium fluoride, phase transfer catalysis provides critical assistance in overcoming solubility limitations.

Practical Considerations in Synthesis

Solvent Selection and Optimization

Solvent selection significantly impacts reaction efficiency and product purity in this compound synthesis. Optimal solvents for various synthetic approaches include:

  • For vinyl carbonate pathways: Ether-like solvents such as diethyl ether, tetrahydrofuran, and methyl-t-butyl ether
  • For direct carbamoylation: Dichloromethane, acetonitrile, and toluene
  • For carbonyldiimidazole coupling: Dichloromethane and chloroform
  • For one-pot synthesis: Alcohols including methanol, ethanol, and propanol

The selection criteria should account for reactant solubility, reaction temperature requirements, and compatibility with subsequent purification procedures.

Temperature and Pressure Control

Reaction conditions, particularly temperature and pressure, play critical roles in controlling selectivity and preventing decomposition of sensitive intermediates. For this compound synthesis:

  • Vinyl carbonate methods typically require carefully controlled temperatures to prevent side reactions
  • One-pot synthesis benefits from staged temperature protocols, with initial reaction at lower temperatures (130°C) followed by elevation to higher temperatures (160°C)
  • Carbon dioxide utilization methods typically require pressurized conditions (0.3-1.0 MPa)

Purification Strategies

Purification of this compound presents challenges due to potential byproducts and unreacted starting materials. Effective purification techniques include:

  • Wiped film evaporation (WFE)
  • Column chromatography (including flash and pressure variants)
  • Selective reactivity approaches for removing specific impurities
  • Low-temperature crystallization and trituration
  • Zone refining for high-purity requirements

For laboratory-scale synthesis, column chromatography using 20-40% ethyl acetate in hexane has demonstrated effectiveness for similar carbamates.

Comparative Analysis of Preparation Methods

A critical evaluation of the various preparation methods for this compound reveals important considerations for selecting the most appropriate synthetic approach based on specific requirements.

Table 2: Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Estimated Yield (%) Advantages Limitations References
Vinyl Carbonate Pathway Vinyl chloroformate, phenol, amines Room temperature to 50°C, phase transfer catalyst 70-85* Avoids phosgene, versatile Multi-step synthesis
CDI Coupling Phenol, CDI, vinyl amine source Reflux in dichloromethane, 5-10°C for amine addition 70-85* Mild conditions, high selectivity Higher reagent costs
Activated Carbonates PNPCOCl, DPC, DSC, phenol, vinyl amine Room temperature to 80°C, organic solvents 65-80* Versatile, controlled reactivity Requires activated intermediates
One-pot Synthesis Phenol, urea, vinyl amine source, alcohol 130-160°C, catalyst, 0.3-1.0 MPa nitrogen 60-75* Single step, economical Lower selectivity
CO₂ Utilization CO₂, vinyl amine, phenyl derivatives Room temperature to 50°C, high pressure 55-70* Environmentally friendly Specialized equipment needed

*Note: Yield values are estimated based on similar reactions reported in the literature, as specific data for this compound synthesis is limited.

Chemical Reactions Analysis

Types of Reactions

Phenyl ethenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce phenyl ethylamine. Substitution reactions can result in various substituted phenyl carbamates.

Scientific Research Applications

Phenyl ethenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of phenyl ethenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site. The phenyl group can also participate in π-π interactions with aromatic residues in the enzyme, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on phenyl carbamate derivatives reported in the evidence, highlighting their structural features, properties, and research findings.

Table 1: Structural and Molecular Comparison of Phenyl Carbamates

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Data from Evidence
Ethyl phenylcarbamate C₉H₁₁NO₂ 165.19 Ph-NH-C(O)-OEt CAS 101-99-5; used in pharmaceuticals
Ethyl hydroxy(phenyl)carbamate C₉H₁₁NO₃ 181.19 Ph-N(OH)-C(O)-OEt HRMS: [M+H]⁺ = 182.0817
Ethyl ethyl(phenyl)carbamate C₁₁H₁₅NO₂ 193.24 Ph-N(CH₂CH₃)-C(O)-OEt NIST Standard Reference Data
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Variable Variable Chlorophenyl and alkyl-carbamate substituents Lipophilicity (log k) determined via HPLC

Key Findings and Comparisons

Structural Variations and Physicochemical Properties Ethyl phenylcarbamate (C₉H₁₁NO₂) is a simple carbamate with a phenyl group directly bonded to the nitrogen. Its molecular weight (165.19) and esterified ethyl group make it a model compound for studying hydrolysis and bioactivity . Its higher molecular weight (181.19) and HRMS data suggest stability in aqueous ethanol-mediated syntheses . Chlorophenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) exhibit enhanced lipophilicity due to chlorine substituents, as demonstrated by HPLC log k values . This property is critical for membrane permeability in drug design.

Analytical and Synthetic Methods Spectrophotometric Detection: Methods for phenyl compounds like phenylephrine (a structurally related phenyl derivative) involve coupling with 2-aminobenzothiazole in alkaline media, forming stable azo dyes with λₘₐₓ = 510 nm and ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Similar techniques could apply to phenyl carbamates. Synthesis: Catalyst-free aqueous ethanol methods are effective for synthesizing carbamate derivatives, as seen in pyrimidine-dione-carbamate hybrids (melting points: 206–208°C; HRMS confirmation) .

Applications Pharmaceutical Intermediates: Ethyl phenylcarbamate derivatives are precursors in drug synthesis, particularly for decongestants and vasoconstrictors . Agrochemicals: Fenoxycarb (a phenoxy-substituted carbamate) is used as an insect growth regulator, highlighting the role of substituents in bioactivity .

Table 2: Key Research Findings for Selected Compounds

Compound Name Research Findings Source
Ethyl hydroxy(phenyl)carbamate Stable in aqueous ethanol synthesis; HRMS confirms molecular ion [M+H]⁺ = 182.0817
Chlorophenyl carbamates Lipophilicity (log k) correlates with chlorine substituents; HPLC retention validated
Pyrimidine-dione-carbamates Catalyst-free synthesis yields high-purity products (melting points: 206–208°C)
Phenylephrine analogs Spectrophotometric methods achieve <3% RSD, suitable for pharmaceutical QC

Q & A

Q. What are the established synthetic routes for phenyl ethenylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate-forming reactions, such as the reaction of ethenylamine with phenyl chloroformate in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Key factors include temperature control (0–25°C), stoichiometric ratios, and the use of bases like triethylamine to neutralize HCl byproducts. Reaction efficiency can be optimized using Design of Experiments (DoE), as demonstrated in carbamate synthesis studies employing central composite designs .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Common methods include liquid-liquid extraction to remove polar impurities, followed by recrystallization using solvent pairs (e.g., ethyl acetate/hexane) or column chromatography with silica gel and gradients of non-polar to polar solvents. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is advised, referencing protocols for analogous carbamates .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation kinetics using UHPLC-MS/MS, with quantification against a stable internal standard (e.g., deuterated analogs). Compare half-life (t½) values across pH levels, as done for ethyl carbamate in regulatory assessments .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace this compound in biological matrices, and how can they be mitigated?

Challenges include low volatility, matrix interference, and thermal instability. Derivatization with agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances GC-MS detectability. For LC-MS/MS, employ hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites. Validate methods using matrix-matched calibration curves, as outlined in FDA ethyl carbamate guidelines .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and metabolites. Tools like EPI Suite™ or molecular docking simulations (e.g., CYP450 enzyme interactions) can predict oxidation sites. Cross-validate predictions with in vitro microsomal assays, referencing EFSA’s risk assessment frameworks .

Q. What strategies resolve contradictions in hazard classifications for structurally similar carbamates?

Perform comparative toxicogenomics using in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays). Contrast results with structural analogs like tert-butyl carbamates (non-hazardous ) versus Schedule I opioids (e.g., fentanyl derivatives ). Systematic reviews following PRISMA guidelines can synthesize conflicting data .

Q. How can researchers design a systematic review to evaluate this compound’s pharmacological potential?

Adopt Cochrane Collaboration protocols: define inclusion/exclusion criteria (e.g., in vitro/in vivo studies), extract data on efficacy/toxicity endpoints, and assess bias via ROBINS-I tool. Meta-analyses should address heterogeneity using random-effects models, as applied in ethyl carbamate exposure studies .

Methodological Tables

Table 1. Comparison of Analytical Methods for Carbamate Quantification

MethodDerivatizationLOD (ng/mL)MatrixReference
GC-MSBSTFA0.5Fish tissue
UHPLC-MS/MSNone0.1Human plasma
HILIC-HRMSPFPA0.05Environmental

Table 2. Key Synthetic Parameters for Carbamate Derivatives

ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
Phenyl chloroformateTHF0–257899.2
EthenylamineDCM106597.5

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